molecular formula C7H6BrNO3 B13678762 Methyl 2-bromo-3-hydroxyisonicotinate

Methyl 2-bromo-3-hydroxyisonicotinate

Cat. No.: B13678762
M. Wt: 232.03 g/mol
InChI Key: DUMWWIJERNXAMG-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-hydroxyisonicotinate is a halogenated aromatic ester featuring a pyridine core substituted with bromine at position 2, a hydroxyl group at position 3, and a methyl ester at position 2. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive functional groups, which enable diverse derivatization pathways.

Properties

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

methyl 2-bromo-3-hydroxypyridine-4-carboxylate

InChI

InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-3-9-6(8)5(4)10/h2-3,10H,1H3

InChI Key

DUMWWIJERNXAMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-3-hydroxyisonicotinate typically involves the bromination of methyl isonicotinate followed by hydroxylation. One common method includes:

    Bromination: Methyl isonicotinate is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the second position.

    Hydroxylation: The brominated intermediate is then subjected to hydroxylation using a hydroxylating agent like sodium hydroxide or hydrogen peroxide to introduce the hydroxyl group at the third position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in Methyl 2-bromo-3-hydroxyisonicotinate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions, where the bromine atom is replaced by a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Formation of 2-amino-3-hydroxyisonicotinate or 2-thio-3-hydroxyisonicotinate.

    Oxidation: Formation of methyl 2-bromo-3-oxoisonicotinate.

    Reduction: Formation of methyl 3-hydroxyisonicotinate.

Scientific Research Applications

Chemistry: Methyl 2-bromo-3-hydroxyisonicotinate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the interactions of brominated and hydroxylated pyridine derivatives with biological macromolecules. It can be used in the design of enzyme inhibitors or as a probe in biochemical assays.

Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique reactivity makes it valuable for various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-hydroxyisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play crucial roles in binding to these targets, influencing their activity. The compound may act as an inhibitor or modulator of enzymatic reactions, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate

The closest structural analog is Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate (CAS: 1244018-31-2), which differs in two key aspects:

  • Ester Group : The ethyl ester (C₂H₅O) replaces the methyl ester (CH₃O), increasing molar mass from ~246.06 g/mol (methyl) to 260.08 g/mol (ethyl) .
  • Substituent at Position 6 : An additional methyl group is present at position 6, introducing steric hindrance that may influence reactivity or binding interactions.
Table 1: Comparative Properties
Property Methyl 2-bromo-3-hydroxyisonicotinate Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate
Molecular Formula C₈H₈BrNO₃ C₉H₁₀BrNO₃
Molar Mass (g/mol) ~246.06 260.08
Key Substituents 2-Br, 3-OH, 4-COOCH₃ 2-Br, 3-OH, 4-COOC₂H₅, 6-CH₃
Potential Reactivity Bromine substitution, ester hydrolysis Enhanced steric effects, slower ester hydrolysis

The ethyl ester’s larger alkyl group likely enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. The 6-methyl group may sterically hinder reactions at the pyridine ring, affecting regioselectivity in further modifications .

Halogenated Isonicotinate Esters

However, bromine’s larger atomic radius and polarizability compared to chlorine or fluorine may lead to distinct electronic effects, altering reaction kinetics or biological activity. For example, bromine’s superior leaving-group ability could favor nucleophilic aromatic substitution over smaller halogens.

General Methyl Ester Trends

Methyl esters, such as those listed in Table 3 from , typically exhibit lower boiling points and higher volatility compared to ethyl esters due to shorter alkyl chains. This trend aligns with the expected physical properties of this compound, which may be more volatile but less thermally stable than its ethyl counterpart .

Research Implications

  • Synthetic Utility : The methyl ester’s simplicity may favor its use in high-yield reactions, while the ethyl analog’s steric bulk could be advantageous in controlled functionalization.
  • Biological Activity: While direct studies are absent, brominated aromatic esters are often explored as antimicrobial or kinase inhibitors. The hydroxyl group may confer antioxidant properties, as seen in phenolic compounds.

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